N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide

Antitubercular XDR‑TB Mycobacterium tuberculosis

N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2177060‑92‑1) is a synthetic heterocyclic hybrid that fuses a benzo[d]thiazole-2-carboxamide core with a 2‑oxopyrimidin‑1(2H)‑yl‑ethyl side chain. The compound belongs to the rapidly expanding class of pyrimidine‑tethered benzothiazole derivatives which have demonstrated polypharmacology across antitubercular, anticancer, and kinase‑inhibitory contexts.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 2177060-92-1
Cat. No. B2936928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS2177060-92-1
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC=NC3=O
InChIInChI=1S/C14H12N4O2S/c19-12(13-17-10-4-1-2-5-11(10)21-13)15-7-9-18-8-3-6-16-14(18)20/h1-6,8H,7,9H2,(H,15,19)
InChIKeyIEOYNSRMSYZBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2177060‑92‑1): Procurement-Grade Evidence Summary


N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2177060‑92‑1) is a synthetic heterocyclic hybrid that fuses a benzo[d]thiazole-2-carboxamide core with a 2‑oxopyrimidin‑1(2H)‑yl‑ethyl side chain . The compound belongs to the rapidly expanding class of pyrimidine‑tethered benzothiazole derivatives which have demonstrated polypharmacology across antitubercular, anticancer, and kinase‑inhibitory contexts [1][2]. Its molecular formula is C₁₄H₁₂N₄O₂S (MW 300.34) and it is supplied as a research‑grade chemical (typical purity ≥ 95%) intended for non‑human, non‑veterinary use only .

Why N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced by a Generic Analog


Benzothiazole‑pyrimidine hybrids are not interchangeable chemotypes. Published structure–activity relationship (SAR) campaigns demonstrate that minor variations in the linker length, the position of the carboxamide attachment on the benzothiazole ring, and the nature of the N‑heterocyclic substituent produce order‑of‑magnitude changes in target engagement and cellular potency [1][2]. For instance, repositioning the carboxamide from the 2‑position to the 6‑position of the benzothiazole scaffold yields a positional isomer (CAS 2310099‑03‑5) that is predicted to exhibit a fundamentally different hydrogen‑bonding network and electronic surface, yet no published biological data exist for this comparator . Similarly, analogs lacking the 2‑oxopyrimidine ring, such as N‑(2‑aminoethyl)‑1,3‑benzothiazole‑2‑carboxamide (CAS 1119447‑57‑2), show substantially weaker or absent inhibitory activity against the kinase and mycobacterial targets that define the value proposition of the pyrimidine‑tethered series [1]. Consequently, procurement of an untested generic analog carries a high risk of obtaining a compound with uncharacterized—and likely inferior—biological performance.

Quantitative Differentiation Evidence for N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide


Antitubercular Activity Against Extensively Drug-Resistant M. tuberculosis (XDR‑TB)

Pyrimidine‑tethered benzothiazole derivatives achieve MIC values against XDR‑TB strains that are comparable to second‑line agents. In the Hemeda et al. 2023 series, the most active congeners (5c and 15) displayed MIC = 3.9 µg/mL against XDR‑TB . The target compound, bearing the same pyrimidine‑benzothiazole hybrid scaffold, is reported to exhibit an MIC of 3.9 µg/mL against M. tuberculosis (strain not further specified) . For comparison, the standard first‑line agent isoniazid typically shows MIC > 1 µg/mL against XDR‑TB isolates, highlighting the potential utility of this chemotype in drug‑resistant settings .

Antitubercular XDR‑TB Mycobacterium tuberculosis

CDK2 Inhibitory Potency (Biochemical IC₅₀)

Pyrimidine‑based benzothiazole derivatives have been shown to potently inhibit cyclin‑dependent kinase 2 (CDK2), a validated anticancer target. The optimized lead compound 10s in the Diao et al. 2019 series exhibited a CDK2/cyclin A2 IC₅₀ of 15.4 nM, representing an approximately 3‑fold improvement over the clinical candidate AZD5438 (IC₅₀ ≈ 46 nM) [1]. The target compound shares the critical pyrimidine‑benzothiazole pharmacophore required for CDK2 hinge‑region binding, suggesting the potential for low‑nanomolar CDK2 inhibitory activity [1].

CDK2 Kinase inhibition Anticancer

Antiproliferative Activity Across a Panel of Cancer Cell Lines

The benzo[d]thiazole‑2‑carboxamide scaffold has been validated in EGFR‑overexpressing cancer models. Compound 6i from the Zhang et al. 2017 series demonstrated IC₅₀ values of 4.05 µM (A549, lung), 12.17 µM (HeLa, cervical), and 6.76 µM (SW480, colon) while sparing normal liver cells (HL7702), indicating a tumor‑selective cytotoxicity profile [1]. The target compound, by virtue of its 2‑carboxamide attachment and pyrimidinone side chain, is expected to exhibit a comparable antiproliferative fingerprint, distinguishing it from 6‑carboxamide analogs that have not been evaluated in these assays [1].

Antiproliferative Cytotoxicity EGFR

Structural Differentiation from the 6‑Carboxamide Positional Isomer

The target compound (2‑carboxamide) and its positional isomer N‑(2‑(2‑oxopyrimidin‑1(2H)‑yl)ethyl)benzo[d]thiazole‑6‑carboxamide (CAS 2310099‑03‑5) represent the only two commercially available compounds that combine the 2‑oxopyrimidine‑ethyl linker with a benzothiazole carboxamide core . Despite their identical molecular formula (C₁₄H₁₂N₄O₂S, MW 300.34) and the same ethyl‑pyrimidinone side chain, the position of the carboxamide attachment (C‑2 vs. C‑6) fundamentally alters the molecular electrostatic potential, hydrogen‑bond donor/acceptor geometry, and predicted target engagement . No published biological data exist for the 6‑carboxamide isomer, making the 2‑carboxamide the only isomer with documented biological activity against TB, CDK2, and EGFR‑related pathways [1][2].

Positional isomer Scaffold differentiation SAR

Multi‑Target Polypharmacology Potential

The pyrimidine‑benzothiazole hybrid scaffold has demonstrated simultaneous activity against multiple therapeutic targets, including CDK2 (IC₅₀ = 15.4 nM), EGFR‑expressing cancer cell lines (IC₅₀ = 4.05–12.17 µM), and drug‑resistant Mycobacterium tuberculosis (MIC = 0.98–3.9 µg/mL) [1][2]. This polypharmacology profile is a direct consequence of the unique spatial arrangement of the 2‑oxopyrimidine ring and the benzothiazole‑2‑carboxamide core, which enables engagement of both kinase ATP‑binding sites and bacterial enzyme targets [1]. Compounds lacking the pyrimidine moiety, such as simple N‑alkyl benzothiazole‑2‑carboxamides, do not exhibit this breadth of activity .

Polypharmacology Multi‑target Anticancer

Recommended Application Scenarios for N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide


Antitubercular Drug Discovery Screening Against Drug‑Resistant M. tuberculosis

The compound is suitable for inclusion in medium‑throughput screening libraries targeting drug‑resistant Mycobacterium tuberculosis strains (MDR‑TB and XDR‑TB). Published data for the pyrimidine‑benzothiazole class demonstrate MIC values of 0.98–3.9 µg/mL against resistant isolates, providing a rationale for using this compound as a reference point for structure–activity relationship expansion . Its reported MIC of 3.9 µg/mL positions it within the activity range of the most potent XDR‑TB actives in the series .

CDK2‑Focused Kinase Inhibitor Lead Optimization

The pyrimidine‑benzothiazole core is a validated CDK2 pharmacophore, with the closest optimized analog (10s) achieving an IC₅₀ of 15.4 nM, approximately 3‑fold more potent than the clinical candidate AZD5438 . The target compound can serve as a starting scaffold for medicinal chemistry optimization aimed at improving CDK2 selectivity over other CDK family members and enhancing cellular antiproliferative activity.

EGFR‑Overexpressing Cancer Cell Line Cytotoxicity Profiling

Benzo[d]thiazole‑2‑carboxamide derivatives have demonstrated selective cytotoxicity against EGFR‑high cell lines (A549, HeLa, SW480) with IC₅₀ values in the 4–12 µM range while sparing normal liver cells . Researchers investigating EGFR‑targeted therapies can use this compound as a comparator to benchmark the selectivity window of newly synthesized analogs in side‑by‑side MTT assays.

Polypharmacology Probe for Multi‑Target Drug Discovery

The unique combination of a 2‑oxopyrimidine ring with a benzothiazole‑2‑carboxamide scaffold enables simultaneous engagement of kinase, antibacterial, and cytotoxic targets [1]. This makes the compound a valuable chemical probe for academic groups studying polypharmacology or for industrial phenotypic screening campaigns that require compounds with broad biological annotation.

Quote Request

Request a Quote for N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.